molecular formula C14H13F3N2O2 B14227717 3-Cyano-2-ethyl-4-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide CAS No. 501344-87-2

3-Cyano-2-ethyl-4-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide

Cat. No.: B14227717
CAS No.: 501344-87-2
M. Wt: 298.26 g/mol
InChI Key: RBUUDHWXAWAUDR-UHFFFAOYSA-N
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Description

3-Cyano-2-ethyl-4-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide is a complex organic compound known for its unique chemical structure and properties. This compound contains a cyano group, an ethyl group, a hydroxy group, and a trifluoromethyl-substituted phenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2-ethyl-4-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide typically involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be carried out using conventional heating methods or microwave irradiation . The resulting product undergoes intramolecular cyclization in nitrobenzene under reflux conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2-ethyl-4-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Cyano-2-ethyl-4-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-2-ethyl-4-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

501344-87-2

Molecular Formula

C14H13F3N2O2

Molecular Weight

298.26 g/mol

IUPAC Name

3-cyano-2-ethyl-4-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide

InChI

InChI=1S/C14H13F3N2O2/c1-2-12(9(7-18)8-20)13(21)19-11-5-3-10(4-6-11)14(15,16)17/h3-6,20H,2,8H2,1H3,(H,19,21)

InChI Key

RBUUDHWXAWAUDR-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(CO)C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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